PEG Chain Length: Benzyl-PEG16-THP Provides ~5.6 nm Extended Reach vs. ~2.8 nm for Benzyl-PEG8-THP
Benzyl-PEG16-THP contains 16 consecutive ethylene oxide (-CH₂CH₂O-) repeat units, yielding a fully extended chain length of approximately 5.6 nm, calculated from the standard projected length of 0.35 nm per EO unit . In contrast, the widely used PROTAC linker building block Benzyl-PEG8-THP (MW 544.67 g·mol⁻¹, C₂₈H₄₈O₁₀) spans only ~2.8 nm in its extended conformation . This represents a 2.8 nm (100%) increase in maximum reach. For PROTAC ternary complex formation, where the E3 ligase and target protein binding pockets may be separated by >3 nm, the additional span provided by PEG16 can mean the difference between ternary complex stabilization and no degradation activity, as linker length has been shown to be a critical determinant of degradation efficiency in multiple PROTAC systems [1].
| Evidence Dimension | Extended PEG chain length (end-to-end distance) |
|---|---|
| Target Compound Data | ~5.6 nm (16 EO units × 0.35 nm/unit) |
| Comparator Or Baseline | Benzyl-PEG8-THP: ~2.8 nm (8 EO units × 0.35 nm/unit) |
| Quantified Difference | ~2.8 nm longer (+100%) |
| Conditions | Calculated from standard PEG bond geometry (C-C 0.154 nm, C-O 0.143 nm, zig-zag backbone); fully extended conformation; not measured experimentally for these specific compounds. |
Why This Matters
Procurement decisions for PROTAC linker libraries must consider that PEG16 provides a distinct reach regime (>5 nm) that shorter PEG homologs cannot access, making it indispensable for target pairs with large inter-ligand distance requirements.
- [1] Bemis TA, La Clair JJ, Burkart MD. Unraveling the Role of Linker Design in PROTACs. J Med Chem. 2021;64:8042-8052. Available at: https://pubmed.ncbi.nlm.nih.gov/34129338/ (accessed 2026). View Source
